Methanone, (1-amino-2-naphthalenyl)phenyl-
Overview
Scientific Research Applications
Naphthalene Derivatives in Medicinal Chemistry
Naphthalene derivatives, like the one mentioned, are significant in medicinal chemistry due to their broad spectrum of biological activities. For instance, 7-Methyljuglone, a naphthoquinone derivative of naphthalene, exhibits antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The compound's hemi-synthesis and diverse pharmacological activities highlight its potential in drug development and valorization for future research (Mbaveng & Kuete, 2014).
Methanol Conversion to Hydrogen
In the context of energy, methanol, a simple one-carbon molecule similar to methanone, plays a crucial role in hydrogen production, which is pivotal for fuel cell technologies. Advances in methanol steam reforming, partial oxidation, and autothermal reforming emphasize the development of efficient catalysts and reactor technologies for hydrogen production. Such research underpins methanol's significance in the transition towards a hydrogen economy, demonstrating its utility beyond traditional applications (García et al., 2021).
Naphthalimides in Therapeutic Applications
Heterocyclic naphthalimides, encompassing a naphthalene core, showcase expanding medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. These compounds' interactions with biological macromolecules make them promising candidates for drug development, diagnostic agents, and cell imaging technologies. The extensive potential of naphthalimide-based derivatives in medicinal chemistry indicates the versatility of naphthalene structures in scientific research (Gong et al., 2016).
Properties
IUPAC Name |
(1-aminonaphthalen-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)13-7-2-1-3-8-13/h1-11H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWFONNKNJAOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479780 | |
Record name | Methanone, (1-amino-2-naphthalenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153684-50-5 | |
Record name | Methanone, (1-amino-2-naphthalenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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